molecular formula C8H17IO2 B14433696 1-(1-Ethoxyethoxy)-4-iodobutane CAS No. 78647-37-7

1-(1-Ethoxyethoxy)-4-iodobutane

Cat. No.: B14433696
CAS No.: 78647-37-7
M. Wt: 272.12 g/mol
InChI Key: QPOZKZZFXOJASC-UHFFFAOYSA-N
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Description

1-(1-Ethoxyethoxy)-4-iodobutane is an organic compound with the molecular formula C8H17IO2 It is a derivative of butane, where an iodine atom is attached to the fourth carbon and an ethoxyethoxy group is attached to the first carbon

Preparation Methods

The synthesis of 1-(1-Ethoxyethoxy)-4-iodobutane typically involves the reaction of 4-iodobutanol with ethyl vinyl ether in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate acetal, which is then hydrolyzed to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(1-Ethoxyethoxy)-4-iodobutane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of 1-(1-Ethoxyethoxy)-4-butanol.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds, such as aldehydes or ketones.

    Reduction Reactions: The ethoxyethoxy group can be reduced to yield simpler alcohol derivatives.

Common reagents used in these reactions include sodium hydroxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Ethoxyethoxy)-4-iodobutane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(1-Ethoxyethoxy)-4-iodobutane involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific biochemical effects.

Comparison with Similar Compounds

1-(1-Ethoxyethoxy)-4-iodobutane can be compared with other similar compounds, such as:

    1-(1-Ethoxyethoxy)-4-bromobutane: Similar structure but with a bromine atom instead of iodine. It has different reactivity and applications.

    1-(1-Ethoxyethoxy)-4-chlorobutane: Contains a chlorine atom, leading to different chemical properties and uses.

    1-(1-Ethoxyethoxy)-4-fluorobutane: The presence of a fluorine atom imparts unique characteristics, such as increased stability and different reactivity.

The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which makes it a valuable compound in various chemical and biological applications.

Properties

CAS No.

78647-37-7

Molecular Formula

C8H17IO2

Molecular Weight

272.12 g/mol

IUPAC Name

1-(1-ethoxyethoxy)-4-iodobutane

InChI

InChI=1S/C8H17IO2/c1-3-10-8(2)11-7-5-4-6-9/h8H,3-7H2,1-2H3

InChI Key

QPOZKZZFXOJASC-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)OCCCCI

Origin of Product

United States

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